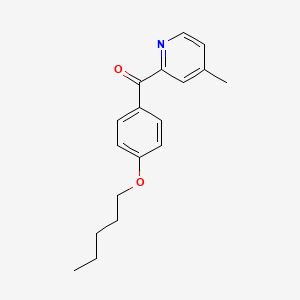

4-Methyl-2-(4-pentyloxybenzoyl)pyridine

Description

Properties

IUPAC Name |

(4-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-4-5-12-21-16-8-6-15(7-9-16)18(20)17-13-14(2)10-11-19-17/h6-11,13H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYBBKQENCGFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220460 | |

| Record name | (4-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-46-3 | |

| Record name | (4-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation Reaction

- Reactants:

- Solvent: Common solvents include dichloromethane, tetrahydrofuran (THF), or toluene.

- Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 50°C) for several hours.

Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing yield and purity. Factors such as temperature, solvent choice, and reaction time must be carefully controlled.

| Condition | Description | Yield |

|---|---|---|

| Temperature | Room temperature to 50°C | 70-90% |

| Solvent | Dichloromethane or THF | 80-95% |

| Reaction Time | Several hours | 85-95% |

Chemical Reactions Analysis

4-Methyl-2-(4-pentyloxybenzoyl)pyridine can undergo various chemical reactions, including:

- Reduction: The pentyloxy group can be modified using reducing agents, though this is less common.

- Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the benzene ring.

- Oxidation: The methyl group on the pyridine ring can be oxidized using strong oxidizing agents.

Research Findings and Applications

Pyridine derivatives like 4-Methyl-2-(4-pentyloxybenzoyl)pyridine have shown potential in pharmaceuticals and materials science due to their versatility. Research has highlighted their use in developing compounds with biological activities, such as antioxidant and antimicrobial properties.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-pentyloxybenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Methyl-2-(4-pentyloxybenzoyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-pentyloxybenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-methyl-2-(4-pentyloxybenzoyl)pyridine with key structural analogs derived from the evidence:

*Estimated based on substituent contributions.

Key Observations:

- Lipophilicity : The target compound’s pentyloxybenzoyl group likely increases LogP compared to simpler derivatives like 2-isopropyl-4-methylpyridine, enhancing membrane permeability but reducing aqueous solubility .

Contrasting Features

- Basicity: Unlike amino- or piperidinyl-substituted pyridines (), the target compound’s benzoyl group reduces basicity, altering solubility and binding interactions .

- Conformational Flexibility: The pentyloxy chain may introduce torsional flexibility, contrasting with rigid analogs like 4-methyl-2-((trimethylsilyl)amino)pyridine .

Biological Activity

4-Methyl-2-(4-pentyloxybenzoyl)pyridine is a pyridine derivative characterized by its unique structural features, which include a pentyloxybenzoyl group and a methyl substituent at the 4-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The molecular formula of this compound is CHNO, with a molecular weight of approximately 283.39 g/mol.

Structural Characteristics

The distinct structure of 4-Methyl-2-(4-pentyloxybenzoyl)pyridine contributes to its chemical reactivity and biological properties. The presence of both a pyridine ring and a pentyloxybenzoyl group allows for diverse interactions with biological targets, which may lead to therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 283.39 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activities

Research indicates that 4-Methyl-2-(4-pentyloxybenzoyl)pyridine may exhibit several biological activities, including:

- Anticancer Potential : Preliminary studies suggest that this compound may modulate specific biological pathways relevant to cancer treatment. Its interaction with molecular targets involved in cell proliferation and survival is currently under investigation .

- Receptor Binding : The compound's structure suggests potential binding affinity to various receptors or enzymes, which is crucial for understanding its mechanism of action. Studies are ongoing to evaluate its effects on receptors associated with diseases.

- Agrochemical Applications : The compound may also have applications in the agrochemical sector, particularly as a structural motif in active ingredients used for crop protection against pests.

Case Studies and Research Findings

- In Vitro Studies : Initial in vitro assays have shown that derivatives related to 4-Methyl-2-(4-pentyloxybenzoyl)pyridine can inhibit specific cancer-related pathways. For instance, compounds structurally similar to it have demonstrated potency against c-Met and VEGFR-2, indicating potential for development as anticancer agents .

- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that 4-Methyl-2-(4-pentyloxybenzoyl)pyridine interacts favorably with the ATP-binding sites of certain kinases, which are critical in cancer signaling pathways .

- Pharmacological Evaluations : Ongoing pharmacological evaluations aim to determine the efficacy and safety profile of this compound in preclinical models. These studies are essential for assessing its potential therapeutic applications.

Q & A

Q. What crystallographic techniques resolve structural ambiguities?

- Methodology :

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C=O vs. C-O) and confirm substitution patterns .

- Comparative Analysis : Contrast with analogs like 4-methyl-2-(oxolan-2-ylmethoxy)phenyl derivatives to identify conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.